3-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid
Overview
Description
3-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid is a complex organic compound known for its diverse applications in various scientific fields. This compound features a pyrazole ring, a piperazine moiety, and a fluorobenzoyl group, making it a unique molecule with significant potential in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperazine and fluorobenzoyl groups. Common reagents used in these reactions include methyl hydrazine, acetic anhydride, and triethyl orthoformate. The reaction conditions often involve heating and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The final product is typically purified using techniques like crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: It has shown promise as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group enhances its binding affinity to certain enzymes or receptors, while the piperazine moiety facilitates its transport across cellular membranes. The pyrazole ring plays a crucial role in stabilizing the compound’s structure and ensuring its bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the pyrazole ring but differs in the substituents attached to it.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar in structure but with a trifluoromethyl group instead of a fluorobenzoyl group.
4-(2-Fluorobenzoyl)-1-piperazinecarboxylic acid: Contains the piperazine and fluorobenzoyl groups but lacks the pyrazole ring.
Uniqueness
What sets 3-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and development.
Properties
IUPAC Name |
3-[4-(2-fluorobenzoyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4/c1-20-10-12(17(25)26)14(19-20)16(24)22-8-6-21(7-9-22)15(23)11-4-2-3-5-13(11)18/h2-5,10H,6-9H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPNMTQKMCVMPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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